Product packaging for 5-Hydroxydiclofenac(Cat. No.:CAS No. 69002-84-2)

5-Hydroxydiclofenac

Cat. No.: B1228188
CAS No.: 69002-84-2
M. Wt: 312.1 g/mol
InChI Key: VNQURRWYKFZKJZ-UHFFFAOYSA-N
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Description

Contextualization within Diclofenac (B195802) Metabolism Studies

Diclofenac undergoes extensive metabolism in the liver, primarily through hydroxylation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. ontosight.ai This process results in the formation of several hydroxylated metabolites, with 5-hydroxydiclofenac being one of the key products. nih.gov While 4'-hydroxydiclofenac (B1664172) is the major metabolite, this compound is also formed in significant amounts. nih.govresearchgate.net

The formation of this compound is a complex process involving multiple CYP isoforms. Studies have identified CYP2C9, CYP3A4, CYP2C8, CYP2C18, and CYP2C19 as contributors to the 5-hydroxylation of diclofenac. nih.govmedchemexpress.comscielo.org.za Specifically, CYP3A4 has been shown to primarily yield this compound, whereas CYP2C9 is mainly responsible for the formation of 4'-hydroxydiclofenac. researchgate.netacs.org The involvement of these various enzymes highlights the intricate nature of diclofenac metabolism and the factors that can influence the production of its different metabolites. nih.gov

The table below summarizes the key cytochrome P450 enzymes involved in the formation of this compound from diclofenac.

Enzyme FamilySpecific Isoforms Involved in 5-HydroxylationPrimary Metabolite Formed by Isoform
CYP2C CYP2C9, CYP2C8, CYP2C18, CYP2C194'-hydroxydiclofenac (major by CYP2C9), this compound nih.govscielo.org.za
CYP3A CYP3A4This compound researchgate.netontosight.ai
CYP1A CYP1A2This compound caymanchem.combertin-bioreagent.com

Significance of this compound as a Key Metabolite

The significance of this compound extends beyond it being a simple breakdown product of diclofenac. This metabolite is pharmacologically active, although generally less potent than its parent compound. ontosight.ai It has been shown to contribute to the anti-inflammatory and analgesic effects of diclofenac. ontosight.ai Furthermore, this compound can undergo further metabolism, leading to the formation of secondary metabolites such as 4',5-dihydroxydiclofenac (B1231519). nih.gov

Research has also focused on the role of this compound in the idiosyncratic hepatotoxicity sometimes associated with diclofenac use. ebi.ac.uk The formation of reactive intermediates, such as a p-benzoquinone imine derivative from the oxidation of this compound, has been investigated as a potential cause of liver protein adducts and subsequent immune responses. ebi.ac.ukacs.org Studies have shown that this compound can induce apoptosis in hepatocytes, suggesting a role in drug-induced liver injury. caymanchem.comlabchem.com.my

Recent research has also uncovered a novel role for this compound as a high-affinity ligand for the Ca2+/calmodulin-dependent protein kinase II α (CaMKIIα) hub domain, a key enzyme in synaptic plasticity. acs.orgnih.gov This finding opens new avenues for research into the potential neuromodulatory effects of this metabolite. acs.org

The kinetic parameters for the formation of hydroxylated metabolites of diclofenac in human liver microsomes are presented below.

MetaboliteMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)
4'-hydroxydiclofenac 9 +/- 1 µM432 +/- 15 pmol/min/mg
This compound 43 +/- 5 µM15.4 +/- 0.6 pmol/min/mg
4',5-dihydroxydiclofenac (from this compound)15 +/- 1 µM96 +/- 3 pmol/min/mg

Data from Bort, R., et al. (1999). nih.gov

Historical Perspectives on this compound Research Trajectories

The study of this compound has evolved alongside advancements in analytical techniques and a deeper understanding of drug metabolism. Early research in the 1990s focused on identifying and quantifying the metabolites of diclofenac in human urine, with HPLC methods being developed for this purpose. ebi.ac.uk These initial studies established this compound as a significant, albeit minor, metabolite compared to 4'-hydroxydiclofenac. ebi.ac.uk

By the late 1990s and early 2000s, research began to delve into the specific enzymes responsible for diclofenac metabolism. Studies using human liver microsomes and engineered cells expressing single CYP isoforms were crucial in elucidating the roles of CYP2C9 and CYP3A4 in the formation of different hydroxylated metabolites. nih.govacs.org This period also saw the emergence of research linking diclofenac metabolites to its rare but serious hepatotoxicity. ebi.ac.uk

More recent research has expanded the scope of this compound studies. Investigations into its potential photogenotoxicity have revealed that it may have a higher potential for such effects than the parent drug, diclofenac. ontosight.ai Furthermore, the discovery of its interaction with the CaMKIIα hub domain in 2022 has opened up entirely new research trajectories, suggesting potential roles for this metabolite in neurological pathways. acs.orgnih.gov This ongoing research continues to highlight the multifaceted nature of this compound and its importance in biomedical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl2NO3 B1228188 5-Hydroxydiclofenac CAS No. 69002-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-2-1-3-11(16)14(10)17-12-5-4-9(18)6-8(12)7-13(19)20/h1-6,17-18H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQURRWYKFZKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=C(C=C(C=C2)O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219059
Record name 5-Hydroxydiclofenac
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Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69002-84-2
Record name 5-Hydroxydiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69002-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxydiclofenac
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydiclofenac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYDICLOFENAC
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Metabolic Pathways and Enzymology of 5 Hydroxydiclofenac Formation

Primary Formation of 5-Hydroxydiclofenac from Diclofenac (B195802)

The conversion of diclofenac to this compound is an oxidative reaction occurring predominantly in the liver. This process is catalyzed by a specific set of enzymes that introduce a hydroxyl group onto the 5-position of the diclofenac molecule's dichlorophenyl ring.

The formation of this compound is almost entirely attributable to the activity of various cytochrome P450 isoforms. While one enzyme is considered predominant, several others contribute to this metabolic pathway.

In humans, the 5-hydroxylation of diclofenac is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.netresearchgate.netcapes.gov.br Studies using baculovirus-expressed human P450 3A4 have confirmed its role in this specific metabolic reaction. nih.gov Research utilizing microsomes from yeasts engineered to express human P450s demonstrated that CYP3A4 exclusively produces this compound, whereas other isoforms like CYP2C9 focus on different sites. nih.gov Further evidence comes from inhibition studies, where troleandomycin, a known inhibitor of CYP3A4, was shown to impede both the formation of this compound and subsequent protein adduct formation. nih.gov Interestingly, the activity of CYP3A4 in metabolizing diclofenac can be significantly stimulated; in the presence of quinidine, the formation of this compound in human liver microsomes increased approximately six-fold. nih.govresearchgate.net

While CYP3A4 is the primary enzyme, other isoforms also participate in the 5-hydroxylation of diclofenac. scielo.org.za Comparative studies using CYP-expressing cells and human hepatocytes suggest a hierarchy of involvement among these other isoforms, with CYP2C8 having the most significant contribution, followed by CYP2C19 and CYP2C18, and a much smaller role for CYP2B6. nih.govcapes.gov.br Unlike the high regioselectivity of CYP3A4, isoforms such as CYP2C8, CYP2C19, and CYP2C18 are capable of producing both 4'-hydroxydiclofenac (B1664172) and this compound simultaneously. nih.gov The involvement of CYP2C8 is further supported by pharmacogenetic studies showing that individuals with certain CYP2C8 genotypes exhibit altered diclofenac 5-hydroxylation. researchgate.net

The formation of this compound in human liver microsomes follows Michaelis-Menten kinetics. nih.govcapes.gov.brebi.ac.uk Detailed kinetic analyses have determined the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for this specific metabolic pathway.

Table 1: Kinetic Parameters for this compound Formation in Human Liver Microsomes

ParameterValueReference
Km (Michaelis-Menten Constant) 43 ± 5 µM nih.gov, acs.org, ebi.ac.uk, capes.gov.br
Vmax (Maximum Reaction Velocity) 15.4 ± 0.6 pmol/min/mg nih.gov, acs.org, ebi.ac.uk, capes.gov.br

This interactive table summarizes the key kinetic parameters for the formation of this compound.

It has also been noted that under specific conditions, such as the presence of the CYP3A4 stimulator quinidine, the Vmax for the conversion can increase substantially with little effect on the Km value. nih.govresearchgate.net Another study reported a Km value of approximately 120 μM for 5-hydroxylation in both human and marmoset liver microsomes. researchgate.net

The metabolic fate of diclofenac, including the extent of 5-hydroxylation, varies significantly across different species. These differences are largely due to variations in the expression and activity of hepatic enzymes.

Human: In humans, the primary metabolic pathway for diclofenac is 4'-hydroxylation, catalyzed by CYP2C9. scielo.org.zaptfarm.pl The formation of this compound via CYP3A4 and other CYP2C enzymes is considered a minor route of metabolism. nih.govnih.gov

Rat: In contrast to humans, the metabolic profile in rats shows that 4'- and 5-hydroxylated derivatives of diclofenac are major metabolites. nih.gov This indicates a more prominent role for the 5-hydroxylation pathway in this species compared to humans. nih.govnih.gov

Marmoset: The common marmoset presents a unique metabolic profile for diclofenac because this species lacks the ortholog of human CYP2C9. researchgate.netsci-hub.se Consequently, marmoset liver microsomes primarily catalyze the 5-hydroxylation of diclofenac, with 4'-hydroxylation being only a partial pathway dependent on the P450 2C19 genotype. researchgate.net This makes the marmoset a functional animal model for studying metabolites generated by P450 3A enzymes in vivo. researchgate.netsemanticscholar.org

Yeast: Saccharomyces cerevisiae (baker's yeast) is frequently used as a model system by expressing specific human P450 enzymes. vanleeuwenlab.com This approach allows for the study of individual enzyme contributions in a controlled environment. Studies with these "humanized" yeast models have confirmed that expressing human CYP3A4 leads to the formation of this compound, while expressing human CYP2C9 yields 4'-hydroxydiclofenac. nih.gov A drug-metabolizing mutant of cytochrome P450 BM3 expressed in yeast also produces an oxidative metabolite profile of diclofenac similar to that of human P450s, including this compound. nih.govresearchgate.net

Table 2: Summary of Species-Specific Diclofenac Metabolism

SpeciesPrimary Metabolic PathwayKey Enzymes for 5-HydroxylationNotesReference
Human 4'-Hydroxylation (Major)CYP3A4 (Predominant), CYP2C8, CYP2C19, CYP2C185-Hydroxylation is a minor pathway. nih.gov, scielo.org.za, nih.gov
Rat 4'- and 5-Hydroxylation (Major)Not explicitly detailed but pathway is prominent.5-Hydroxylation is a major metabolic route. nih.gov
Marmoset 5-Hydroxylation (Major)P450 3A enzymes (e.g., 3A5/90), CYP2C19Lacks the ortholog for human CYP2C9. researchgate.net, sci-hub.se

This interactive table provides a comparative overview of diclofenac metabolism in different species.

Comparative Metabolism Across Species (e.g., Human, Rat, Marmoset, Yeast)

Modeling Systems for Diclofenac Metabolism (e.g., Yeast Expressing P450 BM3 M11)

To investigate the role of oxidative metabolites in diclofenac's effects, Saccharomyces cerevisiae (yeast) has been utilized as a model system. nih.gov In these models, a drug-metabolizing mutant of cytochrome P450 BM3, specifically BM3 M11, is expressed in the yeast. nih.govresearchgate.net This specific mutant is valuable because it yields oxidative metabolite profiles for diclofenac that are similar to those produced by human P450 enzymes. nih.gov

The P450 BM3 M11 system combines the benefits of a bacterial P450, such as high catalytic activity and solubility, with drug-metabolizing capabilities. researchgate.net When the purified BM3 M11 enzyme is incubated with diclofenac, it primarily metabolizes the drug into hydroxydiclofenac. researchgate.net Analysis has shown that the hydroxydiclofenac peak consists of approximately 90% 4'-hydroxydiclofenac and 10% this compound, which is comparable to the metabolic ratio observed in human liver microsome incubations. researchgate.net Studies using this yeast model revealed that strains expressing BM3 M11 grew significantly slower when exposed to diclofenac compared to control strains without the enzyme. nih.gov This suggests that the P450-mediated metabolism of diclofenac contributes to cellular toxicity in this model system. nih.govresearchgate.net Interestingly, the direct introduction of 4'- and this compound did not inhibit cell growth, suggesting that these metabolites themselves are not the primary cause of toxicity in yeast. nih.gov

Further Metabolism of this compound

Once formed, this compound is not an end-stage product but undergoes further biotransformation into various secondary metabolites. These subsequent reactions are also primarily mediated by cytochrome P450 enzymes and include further hydroxylation and conjugation reactions.

Formation of Secondary Metabolites from this compound

Incubation of this compound with human liver microsomes results in the formation of secondary metabolites, namely 4',5-dihydroxydiclofenac (B1231519) and N,5-dihydroxydiclofenac. nih.govebi.ac.ukebi.ac.uk These transformations represent an additional oxidative step in the metabolic cascade of diclofenac.

The formation of 4',5-dihydroxydiclofenac from this compound is a significant secondary metabolic pathway. nih.gov This reaction is catalyzed almost exclusively by the CYP2C9 enzyme, which is estimated to be responsible for over 97% of this conversion in vivo. nih.govebi.ac.ukebi.ac.uk The process follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. nih.govebi.ac.uk In studies with human liver microsomes, the kinetic parameters for this reaction have been determined. nih.govcapes.gov.br

Table 1: Kinetic Parameters for the Formation of 4',5-Dihydroxydiclofenac

ParameterValueSource
Km (Michaelis constant)15 ± 1 µM nih.gov, ebi.ac.uk
Vmax (Maximum reaction velocity)96 ± 3 pmol/min/mg nih.gov, ebi.ac.uk

In addition to dihydroxylation on the aromatic rings, this compound can be oxidized to form N,5-dihydroxydiclofenac. nih.govebi.ac.uknih.gov This metabolite is formed in smaller quantities compared to 4',5-dihydroxydiclofenac and its formation does not follow standard Michaelis-Menten kinetics. nih.govebi.ac.ukebi.ac.ukcapes.gov.br Hepatic microsomes are capable of both oxidizing this compound to N,5-dihydroxydiclofenac and reducing it back, a process that consumes NADPH. ebi.ac.uknih.gov The formation of N,5-dihydroxydiclofenac has been observed in various experimental systems, including human hepatocytes and human liver microsomes. nih.govcapes.gov.br

4',5-Dihydroxydiclofenac Formation

Glucuronidation Pathways

Glucuronidation is a major phase II metabolic pathway for diclofenac and its hydroxylated metabolites, including this compound. chemodex.comatchealthcare.com.phptfarm.pl This process involves the conjugation of the metabolite with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. nih.govnsf.gov The resulting glucuronide conjugates are primarily excreted in the urine and bile. atchealthcare.com.phptfarm.pl

Specific glucuronide conjugates of this compound have been identified in metabolic studies. In rainbow trout, for example, both an acyl glucuronide and a sulfate (B86663) conjugate of this compound were detected in bile. doria.fi In mice, multidrug resistance protein 2 (Mrp2) has been shown to mediate the biliary excretion of hydroxylated diclofenac metabolites like this compound. nih.gov Furthermore, a hydroxy diclofenac acyl glucuronide, which could be derived from either 4'- or this compound, has been identified in mouse bile. nih.gov The analysis of diclofenac metabolites often involves detecting the characteristic neutral loss of the glucuronide moiety (176 m/z) in mass spectrometry. chemrxiv.org

Enzymatic Basis of Glucuronidation (e.g., UGT2B7)

The glucuronidation of this compound is a significant metabolic pathway, primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme superfamily. Among these, UGT2B7 has been identified as a major enzyme responsible for the conjugation of both diclofenac and its hydroxylated metabolites. tandfonline.comoup.com This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate that can be readily excreted. fda.govdrugs.com

Research has demonstrated that human UGT2B7 exhibits a high rate of diclofenac glucuronide formation. oup.com Studies using recombinant human UGT isoforms have confirmed the prominent role of UGT2B7 in the glucuronidation of diclofenac. oup.com While the primary focus has often been on the direct glucuronidation of the parent drug, diclofenac, to form diclofenac acyl glucuronide, the hydroxylated metabolites, including this compound, also undergo this conjugation. tandfonline.comdrugs.com The formation of these ether glucuronides is a critical detoxification step. nih.gov

Table 1: Key Enzymes and Findings in this compound Glucuronidation

Enzyme/VariantSubstrate(s)Key FindingReference
UGT2B7 Diclofenac, this compoundMajor enzyme catalyzing the formation of diclofenac acyl glucuronide and likely the ether glucuronide of this compound. tandfonline.comoup.com tandfonline.com, oup.com
UGT2B71 (Wild-type) DiclofenacExhibits higher intrinsic clearance for diclofenac glucuronidation. researchgate.net researchgate.net
UGT2B72 (Variant) DiclofenacShows an almost 6-fold lower intrinsic clearance of diclofenac glucuronidation compared to UGT2B7*1. researchgate.net researchgate.net
Rat UGT2B1 DiclofenacConsidered a major UGT isoform involved in diclofenac glucuronidation in rats. acs.org acs.org

Sulfate Conjugation

Sulfate conjugation, or sulfation, represents another Phase II metabolic pathway for this compound. fda.govnih.gov This process is catalyzed by sulfotransferase (SULT) enzymes and involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. The resulting sulfate conjugate is highly water-soluble and readily excreted from the body, primarily in the urine. fda.govdrugs.com

While glucuronidation is a major pathway for the metabolism of diclofenac and its hydroxylated metabolites, sulfation also plays a role. fda.govontosight.ai The formation of sulfate conjugates of hydroxylated diclofenac derivatives, including this compound, has been identified in various in vivo and in vitro systems. nih.govresearchgate.net For example, studies in mice have detected sulfate conjugates of hydroxylated diclofenac derivatives. nih.gov In a three-dimensional human liver-immunocompetent coculture system, DCF-sulfate was observed as a major phase II metabolite. nih.gov

The balance between glucuronidation and sulfation can vary depending on the specific substrate and the expression levels of the respective UGT and SULT enzymes. For some hydroxylated metabolites of diclofenac, both glucuronide and sulfate conjugates are formed. researchgate.net The formation of this compound sulfate is a detoxification pathway that facilitates the elimination of this metabolite.

Table 2: Research Findings on Sulfate Conjugation of this compound

Study TypeOrganism/SystemKey FindingReference
In vivo Metabolism MiceDetection of sulfate conjugates of hydroxylated diclofenac derivatives. nih.gov nih.gov
In vitro Metabolism 3D Human Liver-Immunocompetent Coculture SystemObservation of DCF-sulfate as a major phase II metabolite. nih.gov nih.gov
Metabolite Identification Fish (Rainbow Trout)Identification of this compound sulfate as a metabolite. researchgate.net researchgate.net
Metabolite Identification Freshwater Gastropod (Lymnaea stagnalis)Phase II metabolism included sulfate conjugation. nih.gov nih.gov

Toxicological Implications of 5 Hydroxydiclofenac

Role in Drug-Induced Liver Injury (DILI)

Contribution to Idiosyncratic Hepatotoxicity

Idiosyncratic drug-induced liver injury (DILI) is a rare but potentially severe adverse reaction to diclofenac (B195802). scientificarchives.comjst.go.jp A leading hypothesis for its onset is an immune response triggered by the covalent binding of reactive drug metabolites to liver proteins, forming haptens. jst.go.jpebi.ac.uk The metabolite 5-hydroxydiclofenac is considered a key player in this process. ebi.ac.ukresearchgate.net Studies suggest that under certain conditions, such as inflammation or depleted glutathione (B108866) levels, the formation and covalent binding of reactive species derived from this compound are enhanced, contributing to the development of idiosyncratic hepatotoxicity. ebi.ac.ukresearchgate.net

In a rat model of liver injury, co-treatment with lipopolysaccharide (LPS) and diclofenac led to a significant increase in the covalent binding of this compound adducts to hepatic tissues. ebi.ac.ukresearchgate.netekb.eg This co-treatment also delayed the elimination of this compound from plasma and caused a decrease in hepatic glutathione levels. ebi.ac.ukresearchgate.net These findings suggest that the covalent binding of reactive metabolites from this compound to liver tissues, especially in states of depleted glutathione, may be a critical factor in the onset of diclofenac-induced idiosyncratic hepatotoxicity. ebi.ac.ukresearchgate.net

Formation of Reactive Metabolites and Protein Adducts

The bioactivation of this compound is a critical step in its toxicological pathway. This process involves its conversion into highly reactive intermediates that can covalently bind to cellular macromolecules, particularly proteins.

A key reactive metabolite formed from this compound is its corresponding p-benzoquinone imine derivative, also known as diclofenac-2,5-quinone imine. ebi.ac.ukebi.ac.uknih.gov This highly electrophilic species is generated through the oxidation of this compound. ebi.ac.uknih.gov This oxidation can be catalyzed by cytochrome P450 enzymes or can occur via autooxidation. ebi.ac.ukresearchgate.net The formation of this quinone imine is considered a significant event leading to the toxic effects associated with diclofenac. ebi.ac.ukebi.ac.uk

The reactivity of the 5-hydroxy diclofenac quinone imine has been confirmed through the synthesis and characterization of its N-acetyl cysteine adduct. ebi.ac.uk This demonstrates its potential to react with nucleophilic residues in proteins.

The reactive p-benzoquinone imine derivative of this compound can covalently bind to hepatic proteins, forming protein adducts. ebi.ac.ukacs.orgnih.gov This covalent modification of liver proteins is thought to be a primary mechanism initiating an immune response that leads to hepatotoxicity. jst.go.jpebi.ac.uk

In vitro studies using human liver microsomes have shown that the p-benzoquinone imine decomposition product of this compound binds covalently to microsomal proteins. ebi.ac.ukacs.orgnih.gov This binding is a crucial step in the chain of events that can culminate in liver damage. Furthermore, research has demonstrated that the majority of protein thiol modifications from diclofenac bioactivation appear to be derived from this compound. acs.org

Glutathione (GSH), a critical intracellular antioxidant, plays a significant protective role against the harmful effects of reactive metabolites. GSH can detoxify the p-benzoquinone imine of this compound by forming GSH adducts, thereby preventing it from binding to proteins. ebi.ac.uknih.gov

The formation of these GSH adducts, such as 5-hydroxy-4-(glutathion-S-yl)diclofenac and 5-hydroxy-6-(glutathion-S-yl)diclofenac, has been identified in incubations of diclofenac with human liver microsomes in the presence of GSH. ebi.ac.uk The formation of these adducts indicates the generation of the precursor benzoquinone imines. ebi.ac.uk

However, the protective capacity of GSH is finite. Under conditions of GSH depletion, the detoxification pathway becomes overwhelmed, leading to increased covalent binding of the reactive quinone imine to hepatic proteins. ebi.ac.ukresearchgate.netebi.ac.uk Studies have shown that a decrease in hepatic GSH levels, as observed in rats co-treated with LPS and diclofenac, is associated with a significant increase in adducts of this compound to liver tissues. ebi.ac.ukresearchgate.net This suggests that the role of the p-benzoquinone imine derivative of this compound in covalent binding in the liver is particularly pronounced when levels of GSH and other reducing agents are low. ebi.ac.ukacs.orgnih.gov

Table 1: Factors Influencing this compound Adduct Formation

Factor Effect on Adduct Formation Reference
GSH Levels Decreased GSH leads to increased covalent binding of reactive metabolites. ebi.ac.ukresearchgate.netebi.ac.uk
NADPH Inhibition of metal-catalyzed oxidation of this compound, reducing quinone imine formation. ebi.ac.ukacs.orgnih.gov
EDTA Inhibition of metal-catalyzed oxidation of this compound. ebi.ac.ukacs.orgnih.gov
LPS Co-treatment In vivo, increases adducts of this compound to rat hepatic tissues and decreases hepatic GSH. ebi.ac.ukresearchgate.net
Covalent Binding to Hepatic Tissues

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

While the formation of reactive metabolites from this compound is a key toxicological event, research indicates that this compound itself is not the direct cause of mechanism-based inactivation of cytochrome P450 (CYP) enzymes. Studies have shown that the preincubation of human liver microsomes with this compound did not lead to the inactivation of CYP3A4. researchgate.netnih.gov Similarly, preincubation of rat liver microsomes with this compound did not cause a decrease in testosterone (B1683101) 2α- or 16α-hydroxylation activity, which are markers for CYP2C11 activity. researchgate.net

These findings suggest that a highly reactive intermediate generated during the metabolic process of diclofenac, likely an arene-oxide formed during the 4'- and/or 5-hydroxylation, is responsible for the inactivation of CYP enzymes, rather than the stable this compound metabolite itself. researchgate.net The 5-hydroxylation step is, however, critical for this inactivation to occur. researchgate.netnih.gov

Influence on Cellular Processes

The interaction of this compound at the cellular level is a key aspect of its toxicological character. This includes its capacity to induce oxidative stress through the generation of reactive oxygen species and its subsequent effects on cell survival and proliferation.

The metabolic activation of diclofenac to this compound is linked to an increase in reactive oxygen species (ROS) within hepatocytes. brieflands.comnih.gov This process can lead to a reduction in cytosolic oxygen and subsequent oxidative stress. brieflands.comnih.gov Studies have demonstrated that this compound itself can induce apoptosis and increase caspase-3 activity in rat hepatocytes in a concentration-dependent manner, a process associated with the mitochondrial generation of ROS. bertin-bioreagent.comebi.ac.uk The formation of ROS can directly damage mitochondria, contributing to cellular injury. brieflands.com

In studies using E. coli, mixtures containing diclofenac and its metabolites, including this compound, were found to generate a significant amount of ROS. researcher.life For instance, a mixture of diclofenac (5 µg/ml) with this compound (5 µg/ml) and 4'-hydroxydiclofenac (B1664172) (5 µg/ml) led to a 112% increase in ROS in E. coli K-12 cultures compared to untreated controls. researchgate.net This suggests that oxidative stress is a primary mechanism behind the biological activity of diclofenac and its metabolites. researcher.life However, some research in yeast models indicates that while diclofenac metabolism increases ROS, the direct application of this compound did not significantly affect ROS formation in that specific model system. researchgate.net

The generation of ROS and other cellular insults by this compound can translate to a direct impact on the viability and growth of organisms. In studies on Escherichia coli, mixtures of diclofenac with its metabolites, 4'-hydroxydiclofenac and this compound, demonstrated a more potent effect on reducing cell viability and inhibiting growth than the parent compound alone. icm.edu.pl

A mixture containing diclofenac (5 µg/ml) along with 4'-hydroxydiclofenac (5 µg/ml) and this compound (5 µg/ml) caused the most significant reduction in E. coli cell viability, with a decrease of over 74% after 48 hours of treatment. These same mixtures also strongly inhibited the growth of E. coli K-12 cultures, with an inhibition of about 79% after 48 hours. This indicates a synergistic toxic effect between diclofenac and its hydroxylated metabolites on this bacterial strain. researcher.life

Table 1: Effect of this compound on E. coli Viability and Growth

Compound/Mixture (Concentration) % Reduction in Cell Viability (48h) % Growth Inhibition (48h) Source(s)
DCF (5 µg/ml) + 4'-OHDCF (5 µg/ml) + 5-OHDCF (5 µg/ml) >74% ~79%
DCF (5 µg/ml) + 5-OHDCF (0.5 µg/ml) Significant Decrease Up to 67%

Reactive Oxygen Species (ROS) Generation

Immunological Considerations

This compound is implicated in immune-mediated adverse reactions, acting as a potential hapten and contributing to the hepatotoxicity associated with its parent drug, diclofenac.

This compound is classified as a potential allergen. ebi.ac.uknih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. The prevailing hypothesis for idiosyncratic drug-induced liver injury (DILI) suggests that reactive metabolites of drugs can bind covalently to proteins, forming neoantigens that trigger an immune response. researchgate.netjst.go.jpnih.gov

This compound can be oxidized to a reactive p-benzoquinone imine derivative. ebi.ac.uk This reactive intermediate is capable of binding covalently to liver proteins, particularly when cellular levels of protective agents like glutathione (GSH) and NADPH are low. ebi.ac.uk This process of forming protein adducts is a critical step in generating an antigenic determinant that can stimulate immune cells, potentially leading to hypersensitivity reactions. ebi.ac.uktandfonline.com Studies in mouse models have specifically attributed diclofenac hypersensitivity to its 5-OH-DFC metabolite. nih.gov

The formation of this compound-protein adducts is thought to play a significant role in the mechanism of diclofenac-induced liver injury. ebi.ac.ukresearchgate.net While diclofenac itself can cause direct cellular damage, the immune response to these neoantigens is a key factor in idiosyncratic hepatotoxicity. nih.govtandfonline.com

This compound as a Potential Allergen or Hapten

Environmental Toxicity and Biodegradation Products

As a metabolite of a widely used pharmaceutical, this compound is an environmental contaminant of emerging concern. oup.com Its presence in aquatic environments and the toxicity of its own degradation products are subjects of ongoing research.

This compound is classified as toxic to aquatic life with long-lasting effects. nih.govlgcstandards.com Its parent compound, diclofenac, is frequently detected in surface water, and its biodegradation leads to the formation of hydroxylated metabolites, including this compound. mdpi.comoup.comicm.edu.pl Fungal biodegradation of diclofenac by species like Trametes versicolor and Phanerochaete sordida has been shown to produce both 4'-hydroxydiclofenac and this compound. icm.edu.pl

Further degradation of diclofenac and its initial metabolites can occur through various environmental processes. For example, advanced oxidation processes can break down these compounds into intermediates like 2,6-dichloroaniline (B118687) and phenylacetic acid. ebi.ac.ukepa.gov While these degradation products may be less toxic than the parent compound, they can still have adverse environmental effects, and their aromatic structures may be difficult to fully biodegrade. oup.com

Biological Impact of this compound in Environmental Matrices

The presence of 5-OHDCF in environmental matrices, such as water systems, is not benign. Ecotoxicological data indicate that the compound is toxic to aquatic life, with long-lasting effects. lgcstandards.com Research highlights that even when the toxicity of such metabolites is reduced compared to the parent compound, they still exert adverse effects on the environment. oup.com

A key concern is the synergistic toxicity observed when 5-OHDCF is present in a mixture with its parent compound, Diclofenac, and other metabolites like 4'-hydroxydiclofenac (4'-OHDCF). unl.edu Studies on the bacterium Escherichia coli have demonstrated that mixtures of DCF with its hydroxylated metabolites, including 5-OHDCF, exhibit a stronger biological impact than the individual compounds. pan.plicm.edu.pl This increased toxicity manifests as a significant reduction in bacterial cell viability and a more potent inhibition of culture growth. pan.plicm.edu.pl

The primary mechanism underlying this toxicity is believed to be the induction of oxidative stress. pan.plicm.edu.pl Exposure to mixtures containing 5-OHDCF leads to a marked increase in the generation of reactive oxygen species (ROS) and a corresponding depletion of glutathione (GSH) in E. coli cultures. pan.plicm.edu.plresearchgate.net This indicates that the combined presence of DCF and its metabolites overwhelms the bacterium's antioxidant defenses, leading to cellular damage. In some yeast-based models, however, 5-OHDCF itself did not appear to affect cell growth or ROS formation, suggesting that the toxic effects might be species-dependent or related to further metabolic activation. researchgate.net

Table 1: Effects of this compound and its Mixtures on Escherichia coli

Test Compound(s) Observed Biological Effect Mechanism of Action Reference
This compound (5-OHDCF) Influences cell viability and growth. researchgate.net Induces oxidative stress via ROS generation. researchgate.net researchgate.net
Mixture: DCF + 5-OHDCF Stronger impact on biosensor strains than parent chemicals alone. pan.plicm.edu.pl Potentiated oxidative stress. pan.plicm.edu.pl pan.plicm.edu.pl
Mixture: DCF + 5-OHDCF Highest reduction in cell viability compared to individual compounds. pan.plicm.edu.pl Increased ROS generation and GSH depletion. pan.plicm.edu.pl pan.plicm.edu.pl

| Mixture: DCF + 4'-OHDCF + 5-OHDCF | Strong inhibition of culture growth (up to 79% after 48h). pan.pl | Synergistic toxic effect. unl.edupan.pl | unl.edupan.pl |

Degradation Products and Their Potential Toxicity

This compound is not an end-point metabolite; it is an intermediate in various degradation pathways of Diclofenac, particularly during advanced oxidation processes (AOPs) used in wastewater treatment. deswater.comepa.gov The degradation of DCF can proceed through hydroxylation to form 5-OHDCF, which can then be further transformed. epa.govmdpi.com

Subsequent degradation steps can involve dehydrogenation, leading to the formation of quinone-imine derivatives such as DF-2,5-benzoquinone imine. mdpi.comnih.gov This quinone imine can then undergo further reactions, including decarboxylation and additional hydroxylations. mdpi.comnih.gov During ozonation, 4',5-dihydroxydiclofenac (B1231519) has been identified as a subsequent transformation product. deswater.com

Table 2: Degradation Pathways and Products Related to this compound

Initial Compound Process/Reaction Intermediate/Product Formed Potential Toxicity of Products Reference
Diclofenac (DCF) Hydroxylation (Oxidation) This compound (5-OHDCF) Toxic to aquatic life. lgcstandards.com epa.govmdpi.com
This compound (5-OHDCF) Dehydrogenation Quinone imine derivatives (e.g., DF-2,5-benzoquinone imine) Considered a potentially toxic product. mdpi.com mdpi.comnih.gov
This compound (5-OHDCF) Ozonation / Oxidation 4',5-dihydroxydiclofenac Some oxidation products are more toxic than DCF itself. deswater.commdpi.com deswater.com

| DF-2,5-benzoquinone imine | Decarboxylation, Hydroxylation, Oxidation | Further secondary metabolites | Toxicity of complex mixtures can be high. mdpi.comnih.gov | nih.gov |

Pharmacogenomics and Interindividual Variability in 5 Hydroxydiclofenac Formation

Genetic Polymorphisms Affecting 5-Hydroxydiclofenac Production

CYP2C8 Genotypes and Their Association with 5-Hydroxylation

The CYP2C8 enzyme plays a role in the 5-hydroxylation of diclofenac (B195802). nih.gov Genetic variants of the CYP2C8 gene have been shown to influence this metabolic pathway.

Research in a healthy Spanish volunteer cohort was the first to demonstrate the in vivo influence of CYP2C8 genotypes on diclofenac metabolism. nih.gov Specifically, individuals carrying the CYP2C83 or CYP2C84 alleles exhibited a higher urinary concentration ratio of diclofenac to this compound compared to those with the wild-type CYP2C81/1* genotype. nih.govresearchgate.net This suggests that these variant alleles are associated with reduced 5-hydroxylation activity. researchgate.netpharmgkb.org

It is important to note that a strong linkage disequilibrium has been observed between the CYP2C83 and CYP2C92 alleles. nih.gov In the Spanish population studied, approximately 93% of individuals with a CYP2C83 allele also carried a CYP2C92 allele, and 80% of those with CYP2C92 also had CYP2C83. nih.gov This overlap makes it challenging to isolate the independent effects of CYP2C8 polymorphisms on diclofenac metabolism. srce.hr

The CYP2C84 allele has also been associated with altered enzyme activity. In vitro studies using human liver microsomes have shown that the CYP2C84 variant has about 35% reduced activity in the hydroxylation of diclofenac acyl glucuronide compared to the wild-type enzyme. bibliomed.org

Table 1: Impact of CYP2C8 Genotypes on Diclofenac Metabolism

GenotypeEffect on 5-HydroxylationKey Findings
CYP2C81/1 Normal/Wild-type metabolismServes as the reference for comparison. nih.govpharmgkb.org
Carriers of CYP2C83 Reduced metabolismAssociated with an increased diclofenac/5-hydroxydiclofenac urinary ratio. nih.govpharmgkb.org
Carriers of CYP2C84 Reduced metabolismAssociated with an increased diclofenac/5-hydroxydiclofenac urinary ratio and decreased catalytic activity. researchgate.netpharmgkb.org

CYP3A4 Genetic Variation and Activity

Genetic polymorphisms in the CYP3A4 gene can lead to significant interindividual differences in its enzymatic activity, with variations of up to 60-fold having been reported. dovepress.com This variability can, in turn, affect the metabolism of substrate drugs, including the 5-hydroxylation of diclofenac. dovepress.com

In vitro studies have characterized the enzymatic activity of various CYP3A4 allelic variants. For instance, when sildenafil (B151) was used as a substrate, some variants like CYP3A43, CYP3A410, and CYP3A414 showed significantly higher clearance values compared to the wild-type CYP3A41. In contrast, variants such as CYP3A42, CYP3A45, and CYP3A424 exhibited sharply reduced clearance. dovepress.com The CYP3A417 and CYP3A4*30 variants were found to be defective. dovepress.com

The contribution of CYP3A enzymes to diclofenac 5-hydroxylation has been further supported by inhibition studies. Ketoconazole, a known inhibitor of CYP3A enzymes, was found to significantly suppress the 5-hydroxylation of diclofenac in both human and common marmoset liver microsomes. nih.gov

Table 2: Relative Clearance of Sildenafil by CYP3A4 Variants (Illustrative of Activity Variation)

CYP3A4 VariantRelative Clearance Compared to Wild-Type (CYP3A41)
CYP3A42 1.80% - 74.25% (Sharply Reduced)
CYP3A43 130.7% - 134.9% (Significantly Higher)
CYP3A45 1.80% - 74.25% (Sharply Reduced)
CYP3A410 130.7% - 134.9% (Significantly Higher)
CYP3A414 130.7% - 134.9% (Significantly Higher)
CYP3A4*24 1.80% - 74.25% (Sharply Reduced)

Data from a study using sildenafil as a substrate, illustrating the potential for wide variability in CYP3A4 activity. dovepress.com

Implications for Personalized Medicine and Risk Assessment

The understanding of how genetic polymorphisms in CYP2C8 and CYP3A4 affect the formation of this compound is a cornerstone of personalized medicine. srce.hrmdpi.com By identifying an individual's genetic makeup, it may be possible to predict their metabolic profile for diclofenac, thereby tailoring treatment to optimize efficacy and minimize the risk of adverse drug reactions. srce.hrworldwide.com

Pharmacogenomic testing, which analyzes these genetic variations, can help identify patients at a higher risk for altered drug metabolism. srce.hrnih.gov This information can guide clinicians in selecting appropriate medications and doses for individual patients. mdpi.com While not yet a routine part of clinical practice for diclofenac, the growing body of evidence supports the potential for a pharmacogenomically-guided approach to improve the safety and effectiveness of this and other NSAIDs. srce.hrsrce.hr

Analytical Methodologies for 5 Hydroxydiclofenac Quantification and Identification

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 5-Hydroxydiclofenac from complex biological and environmental matrices. The choice of chromatographic method often depends on the specific requirements of the analysis, such as the required limit of detection and the nature of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of this compound. nih.govebi.ac.uk Typically, reversed-phase HPLC is employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. An HPLC method for the simultaneous determination of diclofenac (B195802) and four of its metabolites, including this compound, in human urine has been described. nih.gov This method involves base hydrolysis of the urine samples, followed by extraction and reconstitution in a mobile phase containing ascorbic acid to prevent degradation. nih.gov The separation is then achieved on a reversed-phase column with flow-rate programming. nih.gov The limit of quantitation for this compound using this method was reported to be 0.4 ug/mL in a 0.25 mL urine sample. nih.gov

Table 1: Examples of HPLC Conditions for this compound Analysis

Stationary PhaseMobile PhaseDetectionApplicationReference
Reversed-phase columnAcetonitrile/water with 0.1% formic acidUVDetermination in rat serum
Reversed-phase columnMobile phase with ascorbic acidUVDetermination in human urine nih.gov
C18 columnAcetonitrile/water (52:48)UV (218 nm)Analysis of diclofenac and metabolites researchgate.net
Kinetex XB-C18Water with 10 mM NH4Ac and 0.1% acetic acid (A) and MeOH with 10 mM NH4Ac and 0.1% acetic acid (B)Mass SpectrometryAnalysis in wastewater nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the highly sensitive and specific quantification of this compound in various biological matrices. nsf.govresearchgate.net This technique couples the superior separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. A validated LC-MS/MS assay has been developed for the simultaneous determination of diclofenac and three of its primary metabolites, including this compound, in mouse plasma. nih.gov This method utilizes a simple protein precipitation step for sample preparation and a polar-embedded reversed-phase column for chromatographic separation. nih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of the analytes, which are then quantified using a triple quadrupole mass spectrometer. nih.gov The assay was validated in the range of 20-10,000 ng/mL for this compound, with a lower limit of quantification of 20 ng/mL. nih.gov

Table 2: LC-MS/MS Parameters for this compound Analysis

Sample MatrixSample PreparationChromatographic ColumnIonization ModeMass Transition (m/z)Reference
Mouse PlasmaProtein precipitation with acetonitrilePolar embedded reversed-phaseESI PositiveNot specified nih.gov
Human Liver MicrosomesNot specifiedCapillary LCESI PositiveNot specified nih.gov
Mouse, Rabbit, Human PlasmaNot specifiedNot specifiedNot specifiedNot specified researchgate.net
Human UrineNot specifiedNot specifiedNot specifiedNot specified researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. rsc.org However, due to the low volatility and polar nature of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. One study reported a GC-MS method for the determination of diclofenac in human plasma where 4-hydroxydiclofenac was used as an internal standard and derivatized with pentafluoropropionic anhydride (B1165640) (PFPA). d-nb.info While this study focused on diclofenac, similar derivatization approaches can be applied to its hydroxylated metabolites. An ultra-sensitive GC-MS/MS method has been reported for the determination of diclofenac in whole blood samples without derivatization, achieving a low limit of quantification of 0.1 μg/L. analis.com.my

Immunoassays and Biosensor Development

Immunoassays and biosensors offer alternative or complementary approaches to chromatographic methods, often providing advantages in terms of speed, cost-effectiveness, and potential for on-site analysis. researchgate.netresearchgate.netuni-pannon.hu

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay format that has been developed for the detection of diclofenac and its metabolites. researchgate.netnih.govnih.govnih.gov A highly sensitive and specific indirect competitive ELISA was developed for the determination of diclofenac in water samples. nih.gov A significant finding of this study was the high cross-reactivity of the antibody with this compound, which was reported to be 100%. researchgate.netnih.gov This indicates that the antibody recognizes both diclofenac and this compound equally, which could be advantageous for screening purposes to detect the parent drug and its major metabolite simultaneously. However, for specific quantification of this compound, this cross-reactivity would necessitate a chromatographic confirmation. Another study re-assessing monoclonal antibodies against diclofenac reported a cross-reactivity of 1% or less for this compound. rsc.orgnih.govnih.gov This highlights the variability in antibody specificity and the importance of thorough validation.

Table 3: Cross-Reactivity of this compound in Diclofenac ELISAs

Antibody TypeCross-Reactivity with this compoundApplicationReference
Polyclonal100%Water sample analysis researchgate.netnih.gov
Monoclonal≤ 1%Environmental water analysis rsc.orgnih.govnih.gov

Application in Biological Fluids and Environmental Samples

The detection and quantification of this compound, a primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, are crucial for understanding its metabolic pathways, pharmacokinetic properties, and environmental impact. analis.com.my Various analytical techniques have been developed and applied to measure this compound in complex matrices such as biological fluids and environmental samples.

Analysis in Urine, Plasma, and Liver Microsomes

The analysis of this compound in biological matrices like urine, plasma, and liver microsomes is essential for metabolic and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose. analis.com.mynih.govnih.gov

In human urine, an HPLC method has been described for the simultaneous determination of diclofenac and four of its metabolites, including this compound. nih.gov This method involves base hydrolysis of the urine samples, followed by neutralization and extraction. The extracts are then reconstituted in a mobile phase containing ascorbic acid and analyzed on a reversed-phase column. nih.gov This technique demonstrated good accuracy over a concentration range of 0.2 to 40 µg/mL, with a limit of quantitation (LOQ) of 0.4 µg/mL for all analytes using a 0.25 mL urine sample. nih.gov The average absolute recovery for the metabolites ranged from 75% to 85%. nih.gov Another approach for urine analysis utilized gas chromatography-mass spectrometry (GC-MS) after acid hydrolysis and trimethylsilylation to detect and tentatively identify hydroxylated metabolites. researchgate.net

For plasma samples, a sensitive LC-MS/MS assay was developed for the concurrent measurement of diclofenac, 4'-hydroxydiclofenac (B1664172), this compound, and diclofenac-acyl-glucuronide in mouse plasma. nih.gov This method requires a small sample volume (10 µL) and involves a simple protein precipitation step with acetonitrile. nih.gov The analytes are separated on a polar embedded reversed-phase column with gradient elution and quantified using a triple quadrupole mass spectrometer with positive electrospray ionization. nih.gov The assay was validated with a lower limit of quantification (LLOQ) of 20 ng/mL for this compound. nih.gov

Studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of diclofenac. These in vitro systems have shown that the formation of this compound follows Michaelis-Menten kinetics. ebi.ac.ukfda.gov One study reported a Kₘ of 43 ± 5 µM and a Vₘₐₓ of 15.4 ± 0.6 pmol/min/mg for the formation of this compound. ebi.ac.ukfda.gov Furthermore, incubation of this compound with human liver microsomes led to the detection of secondary metabolites like 4',5-dihydroxydiclofenac (B1231519). ebi.ac.ukfda.gov These experiments are crucial for identifying the specific cytochrome P450 (CYP) enzymes involved in its formation, with studies suggesting that CYP2C8, CYP2C19, and CYP3A4 play a role. ebi.ac.ukfda.govresearchgate.net

Table 1: Analytical Methods for this compound in Biological Samples

MatrixAnalytical MethodSample PreparationLimit of Quantification (LOQ)Key Findings/NotesReference
Human UrineHPLC-UVBase hydrolysis, neutralization, extraction0.4 µg/mLSimultaneous determination of diclofenac and four metabolites. nih.gov
Human UrineGC-MSAcid hydrolysis, trimethylsilylation (TMS)Not specifiedIdentification of four hydroxylated metabolites. researchgate.net
Mouse PlasmaLC-MS/MSProtein precipitation with acetonitrile20 ng/mLSimultaneous determination of diclofenac and three primary metabolites. nih.gov
Human Liver MicrosomesLC-based techniquesIncubation followed by analysisNot applicable (Kinetic study)Formation follows Michaelis-Menten kinetics (Kₘ = 43 µM). ebi.ac.ukfda.gov

Detection in Wastewaters and Environmental Matrices

The presence of this compound in the environment is a direct consequence of the excretion of diclofenac by humans and its subsequent entry into wastewater systems. capes.gov.brresearchgate.net Analytical methods for environmental samples focus on high sensitivity and selectivity due to the typically low concentrations of the analyte and the complexity of the matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for analyzing this compound in wastewater and other environmental water samples. capes.gov.brnih.govcsic.es Sample preparation often involves solid-phase extraction (SPE) to preconcentrate the analyte and remove interfering substances. capes.gov.brresearchgate.netresearchgate.net One quantitative method developed for sewage effluent utilized SPE followed by LC-ESI-MS/MS (electrospray ionization). capes.gov.brnih.govresearchgate.net This method achieved a limit of quantitation (LOQ) of 0.06 µg/L for hydroxylated metabolites of diclofenac. capes.gov.brnih.govresearchgate.net Using this method, this compound was detected in German wastewater treatment plant effluents with median concentrations ranging from below the LOQ to 0.45 µg/L. capes.gov.brnih.govresearchgate.net

A study in Norway also detected this compound in treated wastewater, with concentrations reaching as high as 3700 ng/L (3.7 µg/L). rsc.org This study employed a method with a limit of detection (LOD) of 1 ng/L for aqueous samples. rsc.org These findings highlight that metabolites of pharmaceuticals can be present in wastewater effluents at concentrations similar to or even greater than the parent compounds. rsc.org

Besides LC-MS/MS, other techniques like enzyme-linked immunosorbent assays (ELISA) have been explored. nih.gov While primarily developed for diclofenac, one study found that a developed ELISA showed 100% cross-reactivity with this compound, indicating its potential for screening purposes. nih.gov However, methods like GC-MS are less common for this analyte in environmental matrices due to the need for derivatization to make the polar compound volatile. d-nb.info

Table 2: Detection of this compound in Environmental Samples

MatrixAnalytical MethodSample PreparationLimit of Quantification (LOQ) / Detection (LOD)Reported ConcentrationsReference
Sewage Effluent (Germany)LC-ESI-MS/MSSolid-Phase Extraction (SPE)LOQ: 0.06 µg/L capes.gov.brnih.govresearchgate.net
Wastewater Effluent (Norway)LC-MS/MSNot specifiedLOD: 1 ng/L (0.001 µg/L)Up to 3700 ng/L (3.7 µg/L) rsc.org
Water SamplesELISAFiltration, dilutionLOD: 6 ng/L (for Diclofenac)High cross-reactivity (100%) with this compound. nih.gov
WastewaterLC-MS/MSSolid-Phase Extraction (SPE)Not specifiedComprehensive method for 76 pharmaceuticals and metabolites. csic.es

Advanced Research Techniques and Models

In Vitro Systems for Metabolic and Toxicity Studies

In vitro models provide a controlled environment to study the specific biochemical pathways involved in the metabolism and toxicity of 5-hydroxydiclofenac, minimizing the complexities of whole-organism studies.

Human Liver Microsomes and Hepatocytes

Human liver microsomes, which are vesicles of the endoplasmic reticulum, and primary hepatocytes are considered the gold standard for in vitro drug metabolism studies. They contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Human hepatocytes have been instrumental in demonstrating the formation of various hydroxylated metabolites of diclofenac (B195802), including 3'-hydroxy-, 4'-hydroxy-, 5-hydroxy-, 4',5-dihydroxy-, and N,5-dihydroxydiclofenac. capes.gov.brnih.gov Studies using human liver microsomes have established that the formation of 4'- and this compound follows Michaelis-Menten kinetics. capes.gov.brnih.gov Specifically for this compound, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been determined. capes.gov.brnih.gov Furthermore, these systems have been used to investigate the subsequent metabolism of this compound itself. When this compound is incubated with human liver microsomes, it can be further metabolized to 4',5-dihydroxydiclofenac (B1231519) and N,5-dihydroxydiclofenac. capes.gov.brnih.gov The formation of 4',5-dihydroxydiclofenac from this compound also follows Michaelis-Menten kinetics. capes.gov.brnih.gov

The role of specific CYP enzymes in these transformations has been investigated using human liver microsomes. For instance, ketoconazole, a known inhibitor of CYP3A enzymes, significantly suppresses the 5-hydroxylation of diclofenac in human liver microsomes. researchgate.netnih.gov This indicates a primary role for CYP3A enzymes in the formation of this compound. researchgate.netnih.gov In vitro studies with human liver microsomes have also been crucial in investigating the covalent binding of diclofenac's reactive metabolites to proteins. nih.gov

In Vitro ModelKey Findings for this compoundCitations
Human Liver Microsomes Formation of this compound from diclofenac follows Michaelis-Menten kinetics. capes.gov.brnih.gov
Further metabolism of this compound to 4',5-dihydroxydiclofenac and N,5-dihydroxydiclofenac. capes.gov.brnih.gov
CYP3A enzymes are major contributors to diclofenac 5-hydroxylation. researchgate.netnih.gov
Used to study covalent binding of reactive metabolites. nih.gov
Human Hepatocytes Formation of multiple hydroxylated metabolites of diclofenac, including this compound. capes.gov.brnih.gov
Cytotoxicity of diclofenac is correlated with the formation of this compound. nih.gov

Engineered Cell Lines Expressing Specific Cytochrome P450 Enzymes

To pinpoint the exact CYP isoforms responsible for the metabolism of diclofenac to this compound, researchers utilize engineered cell lines. These are typically human cell lines that have been genetically modified to express a single, specific human CYP enzyme.

By incubating diclofenac with a panel of these cell lines, each expressing a different CYP, it has been demonstrated that multiple isoforms can contribute to its 5-hydroxylation. capes.gov.brnih.gov Comparative analysis of data from these engineered cells and human hepatocytes suggests that CYP2C8, CYP2C19, and CYP2C18 are the primary isoforms involved in the 5-hydroxylation of diclofenac in vivo, with a smaller contribution from CYP2B6. capes.gov.brnih.gov Studies using baculovirus-expressed human P450 2C9 and P450 3A4 have further confirmed that while CYP2C9 is the major enzyme for 4'-hydroxylation, CYP3A4 is involved in the 5-hydroxylation of diclofenac and the formation of protein adducts. acs.org

Engineered Cell LineExpressed EnzymeRole in this compound FormationCitations
Various Human Cell LinesCYP2C8Major contributor to 5-hydroxylation. capes.gov.brnih.gov
CYP2C19Contributor to 5-hydroxylation. capes.gov.brnih.gov
CYP2C18Contributor to 5-hydroxylation. capes.gov.brnih.gov
CYP2B6Minor contributor to 5-hydroxylation. capes.gov.brnih.gov
Baculovirus-ExpressedCYP3A4Involved in 5-hydroxylation and protein adduct formation. acs.org

Yeast-Based Models

Yeast, such as Saccharomyces cerevisiae, can be genetically engineered to express mammalian drug-metabolizing enzymes, providing a simplified model system to study P450-related toxicity. In the context of diclofenac, a mutant of cytochrome P450 BM3 (BM3 M11) has been expressed in yeast to investigate the role of its oxidative metabolites in toxicity. nih.govresearchgate.net

This yeast model has been shown to produce an oxidative metabolite profile of diclofenac that is comparable to that generated by human liver microsomes. nih.govresearchgate.net Interestingly, while diclofenac itself caused toxicity in yeast strains expressing BM3 M11, the direct application of 4'- and this compound did not affect cell growth or increase the formation of reactive oxygen species. nih.govresearchgate.net This suggests that in this model system, the toxicity associated with diclofenac metabolism is likely due to primary metabolites like arene oxides, which are precursors to the hydroxydiclofenac metabolites, rather than this compound itself or its subsequent quinone imine. nih.gov

In Vivo Animal Models

Animal models are indispensable for studying the pharmacokinetics, metabolism, and potential toxicity of this compound in a whole-organism context, providing insights that are not achievable through in vitro systems alone.

Rat Models of Liver Injury and Metabolism

Rats are a commonly used animal model in toxicology and drug metabolism research. In studies of diclofenac-induced liver injury, rat models have been pivotal. For instance, a model of liver injury induced by co-treatment with lipopolysaccharide (LPS) and a non-hepatotoxic dose of diclofenac has been used to investigate the covalent binding of diclofenac's reactive metabolites. nih.govjst.go.jp

In these in vivo studies, the co-treatment of rats with LPS and diclofenac significantly increased the adducts of this compound to hepatic tissues and delayed its elimination from plasma. nih.govjst.go.jp This suggests that under conditions of inflammation (mimicked by LPS), the covalent binding of reactive metabolites derived from this compound may play a crucial role in the development of diclofenac-induced hepatotoxicity. nih.govjst.go.jp Furthermore, studies in rats have shown that diclofenac can be metabolized to reactive benzoquinone imines via cytochrome P450-catalyzed oxidation, and rat hepatic microsomes can oxidize this compound to an iminoquinone. ebi.ac.uk

Marmoset Models for Preclinical Drug Metabolism

The common marmoset (Callithrix jacchus) has emerged as a potentially valuable non-human primate model for preclinical drug metabolism studies due to certain metabolic similarities to humans. researchgate.netresearchgate.net In the case of diclofenac, marmosets present an interesting model because they lack the ortholog of human CYP2C9, the primary enzyme responsible for the 4'-hydroxylation of diclofenac in humans. researchgate.netnih.gov

As a result, in marmosets, the 5-hydroxylation pathway, which is a minor pathway in humans, becomes more prominent. researchgate.netresearchgate.net In vivo pharmacokinetic studies in marmosets have shown that plasma levels of this compound can be similar to or even higher than those of 4'-hydroxydiclofenac (B1664172) after oral administration of diclofenac. researchgate.netresearchgate.net In vitro studies using marmoset liver microsomes have confirmed that they primarily catalyze diclofenac 5-hydroxylation. researchgate.netresearchgate.net The Michaelis-Menten constant (Km) for diclofenac 5-hydroxylation in marmoset liver microsomes is approximately 120 µM, which is similar to that in human liver microsomes. researchgate.netnih.gov These findings suggest that the marmoset can serve as a functional animal model for studying the in vivo and in vitro formation of metabolites generated via the CYP3A pathway, such as this compound. researchgate.netnih.gov

Animal ModelKey Research Findings Related to this compoundCitations
Rat Co-treatment with LPS and diclofenac increases covalent binding of this compound adducts in the liver. nih.govjst.go.jp
Rat hepatic microsomes can oxidize this compound to a reactive iminoquinone. ebi.ac.uk
Marmoset Lacks the ortholog of human CYP2C9, making the 5-hydroxylation pathway more prominent. researchgate.netnih.gov
Plasma levels of this compound can be comparable to or exceed those of 4'-hydroxydiclofenac. researchgate.netresearchgate.net
Liver microsomes primarily catalyze diclofenac 5-hydroxylation. researchgate.netresearchgate.net

Computational and Quantum Chemistry Approaches

Advanced computational and quantum chemistry models are instrumental in modern pharmaceutical research, offering deep insights into the molecular properties and reactivity of drug compounds and their metabolites. For this compound, these techniques, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationships (QSAR), provide a theoretical framework to understand its formation, reactivity, and potential biological interactions at a subatomic level.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to elucidate the mechanisms of chemical reactions, including the metabolic pathways of drugs like diclofenac.

Research employing DFT calculations has provided significant insights into the formation of this compound. Studies have focused on the regioselective hydroxylation of the parent diclofenac molecule. tandfonline.comresearchgate.net Quantum chemistry calculations, specifically at the DFT/B3LYP/6-31G(d,p) level of theory, have been used to analyze the structure-reactivity relationships. tandfonline.comresearchgate.net These theoretical models help in predicting the most likely sites for metabolic attack.

Key chemical reactivity parameters derived from DFT calculations, such as the highest occupied molecular orbital (HOMO), ionization potential, bond dissociation energy, and spin density distributions, are crucial for these predictions. tandfonline.comresearchgate.net According to these computational studies, the hydroxylation that leads to the formation of this compound is a favored pathway through either electron transfer or hydrogen transfer mechanisms. tandfonline.comresearchgate.netnais.net.cn This suggests that the electronic properties of the diclofenac molecule make the C5 position a susceptible site for oxidative metabolism.

Furthermore, DFT has been used to study the subsequent reactions of this compound. For instance, the oxidation of this compound can lead to the formation of a reactive p-benzoquinone imine metabolite. ebi.ac.ukresearchgate.net The mechanism for this transformation is thought to involve an attack by a hydroxyl radical (•OH) followed by the abstraction of a hydrogen atom (H•), leading to the formation of diclofenac-2, 5-iminoquinone. researchgate.net DFT calculations can also determine the activation energies for such hydroxylation reactions. optibrium.com

Table 1: Application of DFT in Studying this compound Formation

Computational Method Focus of Study Key Findings Citations
DFT/B3LYP/6-31G(d,p) Regioselective hydroxylation of diclofenac Hydroxylation to form this compound is favored via electron or hydrogen transfer. tandfonline.com, researchgate.net
Quantum Chemical Analysis Formation of quinoneimine metabolite Investigated the formation of a toxic quinoneimine from diclofenac metabolites. benthamscience.com
DFT Radical attack and reaction mechanisms Elucidated the degradation pathways of diclofenac, including the formation of this compound and its subsequent oxidation to an iminoquinone. researchgate.net

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a substance with its biological activity or a specific property. These models are essential in toxicology and drug discovery for predicting the potential effects of compounds based on their molecular characteristics.

In the context of this compound and its parent compound, QSAR models have been primarily used to predict ecotoxicity. sci-hub.se For example, QSAR estimations have been employed to assess the potential environmental risks posed by diclofenac and its metabolites. sci-hub.se While many QSAR studies exist for fish, specific models for all aquatic species are not yet established. acs.org In one instance, a QSAR model developed for the water flea Daphnia magna was adapted to predict the median lethal concentration (LC50) of diclofenac and its methylated metabolite in other freshwater crustaceans like Gammarus pulex and Hyalella azteca. acs.orgresearchgate.net

QSAR has also been applied in a regulatory context to assess the safety of drug impurities. Computational genotoxicity studies using QSAR analysis for impurities found in a diclofenac drug formulation concluded that they were not mutagenic. fda.gov

Furthermore, QSAR analyses have been crucial in guiding the synthesis of diclofenac analogs with improved activity profiles. A study on a series of 2-anilinophenylacetic acids, which are analogs of diclofenac, used QSAR to determine that lipophilicity and the angle of twist between the two phenyl rings were critical parameters for their anti-inflammatory activity. researchgate.net This type of analysis helps in the rational design of new drug candidates with optimized properties. acs.org

Table 2: QSAR Applications Related to Diclofenac and its Metabolites

QSAR Model Application Endpoint/Activity Predicted Key Structural Parameters Citations
Ecotoxicity Prediction Ecotoxicity of diclofenac and its metabolites Molecular structure sci-hub.se
Interspecies Toxicity Prediction LC50 in aquatic invertebrates Based on models for Daphnia magna acs.org, researchgate.net
Genotoxicity Assessment Mutagenicity of drug impurities Molecular structure of impurities fda.gov
Analog Design Anti-inflammatory activity Lipophilicity, angle of twist between phenyl rings researchgate.net, acs.org

Future Research Directions and Translational Perspectives

Elucidating the Complete Toxicological Profile of 5-Hydroxydiclofenac

The complete toxicological profile of this compound remains to be fully elucidated. While it is generally considered less potent than its parent compound, diclofenac (B195802), it is not inert and exhibits cytotoxic effects. caymanchem.comontosight.ai Studies have shown that this compound can induce apoptosis and increase caspase-3 activity in rat hepatocytes in a concentration-dependent manner. caymanchem.com It is also cytotoxic to HL-60 leukemia cells. caymanchem.com

One area of focus is its potential to form reactive intermediates. There is in vitro evidence suggesting that this compound can be oxidized to a p-benzoquinone imine derivative, a reactive intermediate that can covalently bind to liver proteins. ebi.ac.uktandfonline.com This covalent binding is a potential mechanism for idiosyncratic drug-induced liver injury. ebi.ac.uk However, some studies using yeast models have suggested that while quinone imines are formed, they may not be the primary drivers of toxicity in that specific system. nih.gov Further research is needed to clarify the role of these reactive metabolites in mammalian systems and their contribution to hepatotoxicity.

Additionally, while some studies have investigated its effect on mitochondrial function, showing it to be a less potent inhibitor of ATP synthesis compared to diclofenac and other metabolites, a more comprehensive understanding of its impact on cellular organelles is required. nih.gov Quantum chemistry calculations have suggested that the hydroxylation at the 5-position increases the electron donation and antioxidant capacity, which could be related to its toxicity through redox mechanisms. researchgate.net

Cell Line/SystemObserved Toxicological EffectCitation
Rat HepatocytesInduces apoptosis, increases caspase-3 activity caymanchem.com
HL-60 Leukemia CellsCytotoxic (IC50 = 661 µM) caymanchem.com
Human Liver MicrosomesForms a reactive p-benzoquinone imine derivative that binds covalently ebi.ac.uk
Yeast (Saccharomyces cerevisiae)Did not significantly affect cell growth or ROS formation, despite formation of quinone imines nih.gov
Rat Liver MitochondriaLess potent inhibitor of ATP synthesis compared to diclofenac nih.gov

Development of Strategies to Mitigate this compound-Mediated Toxicity

Developing strategies to mitigate any potential toxicity from this compound primarily involves understanding and modulating its metabolic pathways. Since this compound is a product of cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2C9, CYP2C19, and CYP1A2, strategies could focus on these enzymes. caymanchem.comeugenomic.com

One approach could be the development of diclofenac analogs that are less susceptible to hydroxylation at the 5-position. Research into analogs with fluorine substitutions has shown that this can alter metabolic stability. acs.orgacs.org Another strategy could involve co-administration of agents that modulate CYP activity, although this approach is complex due to the multiple enzymes involved and the potential for drug-drug interactions.

Furthermore, enhancing detoxification pathways could be beneficial. Glutathione (B108866) (GSH) has been shown to inhibit the covalent binding of the reactive p-benzoquinone imine of this compound to human liver microsomes. ebi.ac.uk Therefore, strategies to maintain or enhance intracellular GSH levels could be protective.

Integration of Pharmacogenomic Data for Improved Patient Safety

The metabolism of diclofenac to this compound is influenced by genetic polymorphisms in the CYP450 enzyme system. ontosight.ai Specifically, variations in CYP2C8 and CYP2C9 genes can affect the metabolic ratio of diclofenac to its hydroxylated metabolites. srce.hrresearchgate.net

Studies have shown that individuals carrying CYP2C83 or CYP2C84 alleles have a higher urinary concentration ratio of diclofenac to this compound. srce.hrresearchgate.netnih.gov This suggests a decreased formation of this metabolite in these individuals. Interestingly, a strong linkage disequilibrium has been observed between CYP2C83 and CYP2C92 alleles. researchgate.netnih.gov

Impaired 4'-hydroxylation, the major metabolic pathway for diclofenac mediated by CYP2C9, could potentially lead to an increased metabolism through minor pathways, including the formation of this compound. tandfonline.comnih.gov This shunt in metabolism could increase the formation of potentially reactive metabolites. tandfonline.com Therefore, integrating pharmacogenomic data, particularly CYP2C8 and CYP2C9 genotyping, could help identify individuals at a higher risk for altered diclofenac metabolism and potentially increased toxicity from its metabolites.

GeneAllele(s)Impact on this compound FormationCitation
CYP2C83, *4Higher diclofenac/5-hydroxydiclofenac urinary ratio (decreased formation) srce.hrresearchgate.netnih.gov
CYP2C92Often linked with CYP2C8*3 researchgate.netnih.gov
CYP2C9Impaired functionPotential for increased metabolism via minor pathways, including 5-hydroxylation tandfonline.comnih.gov

Environmental Risk Assessment and Remediation Strategies for this compound

This compound, along with its parent compound, is an environmental contaminant found in wastewater, surface water, and even drinking water. sigmaaldrich.compan.plrsc.org Its presence in aquatic environments poses a potential risk to non-target organisms. nih.gov Metabolites of diclofenac, including this compound, have been detected in sewage treatment plant effluents. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) models have suggested that hydroxydiclofenac could present a greater environmental risk than other related compounds for certain aquatic organisms. nih.gov In fish, diclofenac exposure leads to the accumulation of metabolites, including hydroxydiclofenac, in the bile. nih.gov The formation of benzoquinone imines from hydroxylated metabolites is a concern for toxicity in fish. mdpi.com

Current wastewater treatment plants often have low removal efficiency for diclofenac and its metabolites. rsc.org Research into remediation strategies is ongoing. Biodegradation by specific bacterial strains has been shown to be a promising and eco-friendly approach. nih.gov Several bacterial strains have demonstrated the ability to use diclofenac as a sole carbon source, breaking it down into various metabolites, including this compound, as part of the degradation pathway. nih.gov Microalgae, such as Chlamydomonas reinhardtii, have also shown potential for the removal and biotransformation of diclofenac from water. alga.cz Further research into optimizing these biological remediation methods and exploring other technologies like advanced oxidation processes is crucial. pan.ploup.com

Exploration of this compound as a Biomarker for Drug Exposure or Toxicity

The measurement of this compound in biological samples, such as urine and plasma, can serve as a biomarker for diclofenac exposure and metabolism. sigmaaldrich.com Analytical methods, primarily based on liquid chromatography, have been developed for its quantification in these matrices. sigmaaldrich.com

Monitoring the ratio of diclofenac to this compound can provide insights into the activity of specific CYP enzymes, particularly CYP2C8. srce.hrresearchgate.netnih.gov This metabolic ratio can be influenced by an individual's genetic makeup, as discussed in the pharmacogenomics section. Therefore, this compound levels, in conjunction with genotyping, could help personalize diclofenac therapy by identifying individuals with altered metabolic profiles.

Furthermore, given its potential role in toxicity, monitoring this compound levels could also be explored as a biomarker for predicting or assessing the risk of adverse drug reactions, particularly idiosyncratic liver injury. An increase in the formation of this compound, potentially due to the saturation or impairment of the main 4'-hydroxylation pathway, might indicate a higher risk of forming reactive quinone imine metabolites. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying 5-Hydroxydiclofenac in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing this compound from its isomers (e.g., 4'-Hydroxydiclofenac). Ensure calibration with certified reference standards and validate recovery rates in complex matrices like soil or wastewater .

Q. How does this compound interact with soil organic matter (SOM), and what experimental designs are optimal for studying its adsorption-desorption dynamics?

  • Methodological Answer : Batch equilibrium experiments using soils with varying SOM content are recommended. Pre-treat soil samples to isolate SOM fractions (e.g., humic acids). Use isotopic labeling (e.g., ¹⁴C-tracers) to track adsorption kinetics. For desorption studies, sequential extraction protocols with solvents of increasing polarity can elucidate binding mechanisms. Statistical models (e.g., Freundlich isotherms) should be applied to quantify partitioning coefficients .

Q. What are the primary metabolic pathways for this compound in microbial systems, and how can these be modeled in vitro?

  • Methodological Answer : Use cytochrome P450 (CYP) enzyme assays, particularly recombinant human CYP2C9 or microbial P450s (e.g., Bacillus megaterium), to simulate phase I metabolism. For phase II conjugation, incubate with liver microsomes or microbial UDP-glucuronosyltransferases. Monitor metabolite formation via time-course LC-MS/MS and employ kinetic modeling (e.g., Michaelis-Menten) to estimate reaction rates .

Advanced Research Questions

Q. How can enzymatic catalysis be optimized for the scalable synthesis of this compound, and what challenges arise in yield optimization?

  • Methodological Answer : Heterologous expression of P450 enzymes (e.g., P450 RhF) in E. coli or yeast enables regioselective hydroxylation of diclofenac. Key parameters include:

  • Substrate feeding strategies (e.g., pulsed additions to avoid toxicity).
  • Cofactor regeneration systems (e.g., glucose dehydrogenase for NADPH recycling).
  • Bioreactor conditions (pH 7.5, 30°C, dissolved O₂ > 20%).
    Challenges include low turnover rates (< 5% yield in some systems) and by-product formation (e.g., quinone imines). Use Design of Experiments (DoE) to optimize variables .

Q. What experimental approaches resolve discrepancies in reported toxicity data for this compound in aquatic ecosystems?

  • Methodological Answer : Conduct comparative studies using standardized test organisms (e.g., Daphnia magna, zebrafish embryos) under controlled OECD guidelines. Factors to isolate:

  • Photodegradation byproducts (e.g., use UV-light exposure protocols).
  • Synergistic effects with co-pollutants (e.g., NSAIDs, microplastics).
  • Long-term exposure vs. acute toxicity (LC₅₀ vs. NOEC/LOEC).
    Apply meta-analysis to existing datasets, accounting for variability in experimental conditions (pH, temperature) and statistical power .

Q. How do competitive adsorption processes between this compound and co-occurring pharmaceuticals affect its environmental persistence?

  • Methodological Answer : Design column chromatography experiments using soil or activated carbon as stationary phases. Compete this compound against structurally similar compounds (e.g., carbamazepine, estradiol) at environmentally relevant concentrations (ng/L–μg/L). Measure breakthrough curves via online solid-phase extraction (SPE)-LC-MS. Use multivariate regression to identify dominant adsorption drivers (e.g., logP, pKa) .

Methodological Considerations for Data Interpretation

  • Replication and Reproducibility : All experiments must include biological and technical replicates (n ≥ 3). For environmental studies, account for spatial heterogeneity by sampling multiple soil horizons or water columns .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For non-normal data, use non-parametric alternatives (e.g., Kruskal-Wallis). Report effect sizes and confidence intervals .
  • Data Transparency : Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.